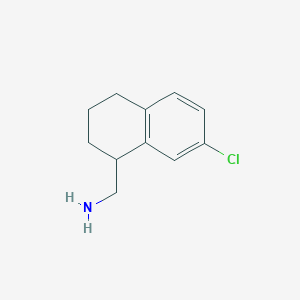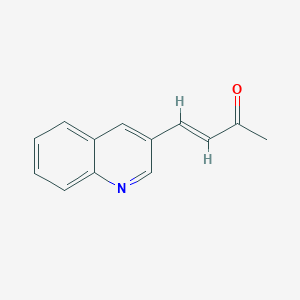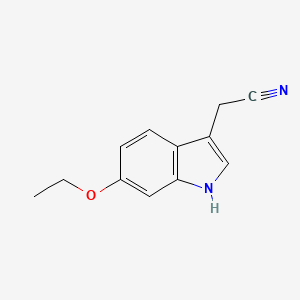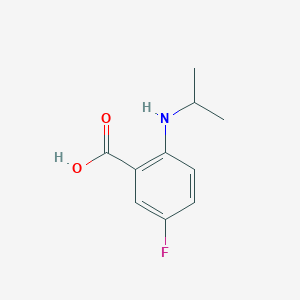
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C11H14ClN It is a derivative of naphthalene, featuring a chlorine atom at the 7th position and a methanamine group at the 1st position of the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-1-tetralone.
Reduction: The ketone group of 7-chloro-1-tetralone is reduced to form 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol.
Amination: The hydroxyl group of 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is then converted to an amine group using reagents such as ammonia or amines under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce 7-chloro-1-tetralone.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and resins.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the chlorine and amine groups, making it less reactive.
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group.
7-Chloro-1-tetralone: Contains a ketone group instead of an amine group.
Uniqueness
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Propiedades
Fórmula molecular |
C11H14ClN |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
(7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H14ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3,7,13H2 |
Clave InChI |
YKHDSPKECPKABG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)



